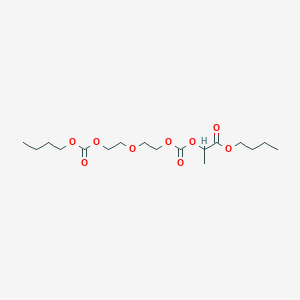
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple oxygen atoms and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate typically involves the esterification of a suitable carboxylic acid with butanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active molecules that interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate
- Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxahenicosan-1-oate
Uniqueness
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate is unique due to its specific arrangement of ester and ether groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5333-38-0 |
|---|---|
Formule moléculaire |
C17H30O9 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
butyl 2-[2-(2-butoxycarbonyloxyethoxy)ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C17H30O9/c1-4-6-8-22-15(18)14(3)26-17(20)25-13-11-21-10-12-24-16(19)23-9-7-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
KCCYUUPPAVPFMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)

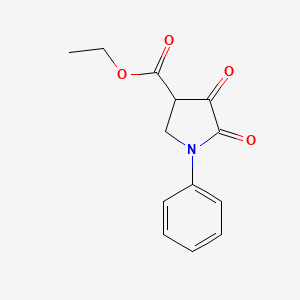
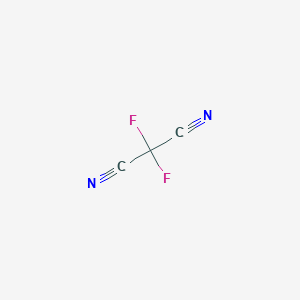
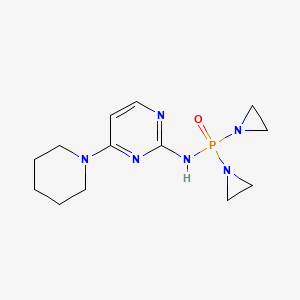

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
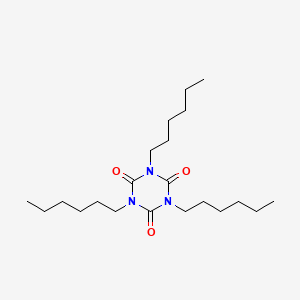

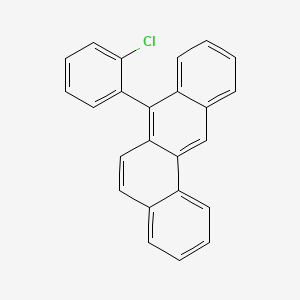
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
